molecular formula C11H17NO B052768 3-[(1-Phenylethyl)amino]propan-1-OL CAS No. 128218-35-9

3-[(1-Phenylethyl)amino]propan-1-OL

Cat. No.: B052768
CAS No.: 128218-35-9
M. Wt: 179.26 g/mol
InChI Key: OCUYEHFIDUKNIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-Phenylethyl)amino]propan-1-OL, also known as Phenibut, is a nootropic drug that was first developed in Russia in the 1960s. It is a derivative of gamma-aminobutyric acid (GABA), a neurotransmitter that is widely distributed in the central nervous system. Phenibut is known for its anxiolytic, sedative, and cognitive-enhancing effects, and it has been used to treat a variety of conditions, including anxiety, insomnia, and depression.

Scientific Research Applications

Enzymatic Resolution and Asymmetric Synthesis

The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, utilizing Candida antarctica lipase A (CAL-A), demonstrates its importance in the asymmetric synthesis of pharmaceutically relevant compounds such as (S)-dapoxetine. This process highlights the utility of 3-[(1-Phenylethyl)amino]propan-1-OL derivatives in producing enantiomerically pure substances, which are crucial for developing drugs with targeted therapeutic effects (Torre, Gotor‐Fernández, & Gotor, 2006).

Synthesis of Cyclic Polyamines

Research into the synthesis of cyclic polyamines from 3-amino-propan-1-ol as a starting material outlines its role in forming multifunctional polycationic polyamines. These compounds are used in drug and gene delivery, indicating the potential of this compound in creating delivery systems that can encapsulate and transport therapeutic agents (Cassimjee, Marin, & Berglund, 2012).

Catalysis in Organic Synthesis

The use of related 1,4-amino alcohols derived from (R)-1-phenylethylamine in catalyzing the enantioselective addition of diethylzinc to aldehydes, to obtain chiral secondary alcohols, underscores the catalytic applications of this compound derivatives. This process is integral for synthesizing chiral compounds with high enantioselectivity, a critical aspect in the pharmaceutical industry for creating drugs with desired efficacy and minimal side effects (Asami et al., 2015).

Anticancer Activity and Kinase Inhibition

The synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives and their evaluation as Src kinase inhibitors and anticancer agents against human breast carcinoma cells highlight the therapeutic potential of these compounds. The structure-activity relationship studies provide insights into designing more potent kinase inhibitors for cancer therapy (Sharma et al., 2010).

Corrosion Inhibition

The development of tertiary amines from the series of 1,3-di-amino-propan-2-ol, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP), for inhibiting the corrosion of carbon steel, illustrates the industrial application of this compound derivatives. These compounds act as anodic inhibitors, forming protective layers on metal surfaces to prevent corrosion, which is crucial for extending the lifespan of metal structures and components (Gao, Liang, & Wang, 2007).

Safety and Hazards

Sigma-Aldrich provides 3-[(1-Phenylethyl)amino]propan-1-ol “as-is” without any specific warranty . Buyers are responsible for confirming the product’s identity and purity . For safety and hazard information, users should refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

3-(1-phenylethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10(12-8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUYEHFIDUKNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396122
Record name 3-[(1-Phenylethyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128218-35-9
Record name 3-[(1-Phenylethyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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